4,4'-Dihydroxytetraphenylmethane
Overview
Description
4,4'-Dihydroxytetraphenylmethane is a chemical compound that has been the subject of various studies due to its potential applications, particularly in the field of medicinal chemistry. The compound is characterized by the presence of hydroxy groups attached to a tetraphenylmethane skeleton, which is a common structural motif in organic chemistry. The interest in this compound is heightened by its derivatives' antiviral and antinociceptive properties, as well as its potential use in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of 4,4'-dihydroxytetraphenylmethane derivatives has been explored using different methods. For instance, derivatives of 4,4'-dihydroxytetraphenylmethane with antiviral properties were synthesized using Brønsted or Lewis acids, achieving yields ranging from 24-86% . Another study focused on the synthesis of 4,4'-bis(3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)diphenylmethane derivatives through a cyclization reaction of semicarbazide derivatives in an alkaline solution . These methods highlight the versatility of synthetic approaches that can be applied to this class of compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been determined through various analytical techniques. X-ray analysis has been used to determine the structure of specific derivatives, providing insight into the three-dimensional arrangement of atoms within the molecule . Additionally, theoretical calculations, such as Density Functional Theory (DFT) using the B3LYP functional and 6-311G** basis set, have been employed to predict the molecular structures of the cyclic compounds . These analyses are crucial for understanding the relationship between the structure of these compounds and their biological activity.
Chemical Reactions Analysis
The chemical reactivity of 4,4'-dihydroxytetraphenylmethane derivatives has been studied in the context of their potential as antiviral agents. The introduction of halogen atoms into the structure has been shown to increase cytotoxicity, while non-halogenated derivatives have demonstrated significant antiviral activity against herpes simplex virus type 1 . Furthermore, unusual rearrangements have been observed in related compounds under acidic conditions, leading to the formation of cyclohexadienone derivatives and polysubstituted phenols . These findings suggest that the chemical reactivity of these compounds can be finely tuned to achieve desired biological effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-dihydroxytetraphenylmethane derivatives are influenced by their molecular structure. The presence of hydroxy groups and other substituents affects properties such as solubility, melting point, and reactivity. For example, the synthesis of 4,4'-dimethoxy-dibenzoylmethane, a related compound, involved optimization of reaction conditions to achieve a high yield, indicating the importance of understanding the physical and chemical properties for successful synthesis . The characterization of these compounds using IR and 1H NMR spectra further aids in the elucidation of their properties .
Scientific Research Applications
Synthesis of Poly(naphthylene ether) with Tetraphenylmethane Group
4,4'-Dihydroxytetraphenylmethane has been utilized in synthesizing novel thermally stable and low dielectric poly(naphthylene ethers) with promising properties such as high molecular weights and desirable thermal characteristics. These polymers exhibit low dielectric constants, making them suitable for electronic applications (Tsuchiya & Ueda, 2006).
Effect on Properties of Sulfonated Poly(arylene ether sulfone)s
In another application, 4,4'-Dihydroxytetraphenylmethane played a role in the synthesis of sulfonated poly(arylene ether sulfone)s. These polymers, synthesized with varying hydrophobic components, demonstrated distinct properties in terms of water cluster formation and proton conductivity, potentially useful in membrane technology (Bae, Miyatake, & Watanabe, 2009).
Synthesis and Properties of Shape Memory Polyurethanes
4,4'-Dihydroxytetraphenylmethane has also been involved in the preparation of novel polyurethanes with shape memory properties. These materials showed significant improvements in tensile strength and Young’s modulus, indicating their potential in various engineering and biomedical applications (Weng et al., 2018).
Analysis in Bisphenol F Resultant
Analytical studies have been conducted on 4,4'-dihydroxytetraphenylmethane in bisphenol F. High-performance liquid chromatography was used for its determination, highlighting its role in the quality control during the synthesis of bisphenol F, a key component in the production of polycarbonates and epoxy resins (Zhang Wen-wen, 2005).
Applications in Liquid Crystal Technology
The compound has found applications in the field of liquid crystals. Research on bent-shaped liquid crystals derived from 4,4'-diphenylmethane, including those with 4,4'-dihydroxytetraphenylmethane, has shown how terminal chains can modulate their liquid crystal behavior, influencing transition temperatures and mesophase properties (Gimeno et al., 2009).
N-Formylating Reagent in Chemistry
Formyloxyacetoxyphenylmethane, related to 4,4'-dihydroxytetraphenylmethane, has been utilized as an N-formylating reagent for amines, amino acids, and peptides, demonstrating its versatility in organic synthesis (Chapman et al., 2017).
Synthesis and Characterization of Copolymers
4,4'-Dihydroxytetraphenylmethane is also integral in the synthesis of copolymers, such as those combined with phenylacetylene, which display specific properties like density, swellability, and molecular weight, relevant for materials science and engineering (Li Yinkui, 1990).
Environmental Studies
An environmental study identified dihydroxydiphenylmethane isomers, including 4,4'-dihydroxytetraphenylmethane, as microcontaminants in Dutch river water, highlighting the importance of monitoring and identifying environmental pollutants (van Leerdam et al., 2014).
Safety And Hazards
4,4’-Dihydroxytetraphenylmethane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and long-lasting harmful effects to aquatic life . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding release to the environment .
properties
IUPAC Name |
4-[(4-hydroxyphenyl)-diphenylmethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O2/c26-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19,20-9-5-2-6-10-20)22-13-17-24(27)18-14-22/h1-18,26-27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCUENAARTUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283308 | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dihydroxytetraphenylmethane | |
CAS RN |
1844-01-5 | |
Record name | Bis(4-hydroxyphenyl)diphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1844-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1844-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dihydroxytetraphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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